

Analytical methods for "4-(Cyclopentyloxy)-3-methoxybenzoic acid" quantification

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Compound of Interest

Compound Name: 4-(Cyclopentyloxy)-3-methoxybenzoic acid

Cat. No.: B176556

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An Application Note and Protocol for the Quantification of **4-(Cyclopentyloxy)-3-methoxybenzoic acid**

Introduction

4-(Cyclopentyloxy)-3-methoxybenzoic acid is a substituted benzoic acid derivative. The accurate and precise quantification of such molecules is fundamental in various stages of pharmaceutical development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing of final products. The presence of a chromophore (the benzene ring) and a polar carboxylic acid functional group makes High-Performance Liquid Chromatography (HPLC) with UV detection an ideal analytical technique for its determination.

This document provides a comprehensive guide to a robust and validated Reversed-Phase HPLC (RP-HPLC) method for the quantification of **4-(Cyclopentyloxy)-3-methoxybenzoic acid**. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), to ensure the method is fit for its intended purpose.^{[1][2]}

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is crucial for method development. The key physicochemical characteristics of **4-(Cyclopentyloxy)-3-methoxybenzoic acid** are

summarized below.

Property	Value	Source
Chemical Name	4-(Cyclopentyloxy)-3-methoxybenzoic acid	PubChem[3]
Alternate Name	Benzoic acid, 4-(cyclopentyloxy)-3-methoxy-	Echemi[4]
CAS Number	176033-44-6	Benchchem[5]
Molecular Formula	C13H16O4	PubChem[3]
Molecular Weight	236.26 g/mol	Finetech Industry[6]
Melting Point	160-164°C	Echemi[4]
Predicted pKa	4.22 ± 0.10	ChemicalBook[7]
Predicted XLogP3	2.7 - 2.9	PubChem, Echemi[3][4]

The molecule's moderate lipophilicity (XLogP3 ≈ 2.7-2.9) and the presence of an acidic proton (pKa ≈ 4.22) make it an excellent candidate for reversed-phase chromatography with an acidified mobile phase.

Principle of the Analytical Method: RP-HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., octadecylsilyl, C18), while the mobile phase is a more polar aqueous-organic mixture.

For **4-(Cyclopentyloxy)-3-methoxybenzoic acid**, the separation mechanism is as follows:

- **Retention:** The analyte is introduced into the system and partitions between the mobile phase and the nonpolar C18 stationary phase. Its retention is primarily driven by the hydrophobic interactions of its cyclopentyloxy and methoxy-substituted benzene ring with the C18 alkyl chains.

- **Elution:** An organic modifier (e.g., acetonitrile) in the mobile phase reduces its polarity, decreasing the analyte's affinity for the stationary phase and causing it to elute from the column.
- **Ion Suppression:** The carboxylic acid group ($pK_a \approx 4.22$) must be in its neutral, protonated form (-COOH) to ensure consistent retention and sharp, symmetrical peak shapes. This is achieved by acidifying the mobile phase to a pH at least 2 units below the analyte's pK_a .^[8] Phosphoric acid is a common choice for this purpose.
- **Detection:** As the analyte elutes, it passes through a UV detector. The aromatic ring absorbs UV light at a characteristic wavelength, generating a signal proportional to the analyte's concentration.

Experimental Protocol: Quantification by RP-HPLC-UV

This protocol details the steps for quantifying **4-(Cyclopentyloxy)-3-methoxybenzoic acid**.

Instrumentation and Materials

- **Instrumentation:**
 - HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
 - Analytical balance (0.01 mg readability).
 - pH meter.
 - Sonicator.
- **Reagents:**
 - **4-(Cyclopentyloxy)-3-methoxybenzoic acid** reference standard (>99% purity).
 - Acetonitrile (HPLC grade).
 - Water (HPLC or Milli-Q grade).

- Phosphoric acid (85%, analytical grade).
- Materials:
 - Volumetric flasks (Class A).
 - Pipettes (calibrated).
 - Syringe filters (0.45 μm or 0.22 μm , PTFE or nylon).
 - HPLC vials with caps.

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of the analyte.

Parameter	Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Standard column for reversed-phase separation of small molecules.
Mobile Phase	Acetonitrile : Water (55:45 v/v) with 0.1% Phosphoric Acid	The organic/aqueous ratio provides optimal retention. Phosphoric acid ensures ion suppression for good peak shape.[9]
Elution Mode	Isocratic	Simplifies the method, enhancing robustness and reproducibility for routine analysis.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection Wavelength	254 nm	A common wavelength for aromatic compounds, providing good sensitivity.
Column Temperature	30 °C	Maintains stable retention times and improves peak symmetry.
Injection Volume	10 μ L	A typical volume that balances sensitivity with the risk of column overload.
Run Time	~10 minutes	Sufficient to allow for elution of the analyte and any potential late-eluting impurities.

Preparation of Solutions

- Mobile Phase Preparation (1 L):

- Measure 450 mL of HPLC-grade water into a 1 L glass bottle.
- Carefully add 1.0 mL of 85% phosphoric acid and mix.
- Add 550 mL of acetonitrile.
- Mix thoroughly and sonicate for 10-15 minutes to degas.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of the **4-(Cyclopentyloxy)-3-methoxybenzoic acid** reference standard.
 - Transfer it quantitatively to a 25 mL volumetric flask.
 - Add approximately 15 mL of mobile phase and sonicate until fully dissolved.
 - Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. Mix well.
- Working Calibration Standards (e.g., 1 - 100 µg/mL):
 - Prepare a series of calibration standards by performing serial dilutions of the stock solution using the mobile phase as the diluent.

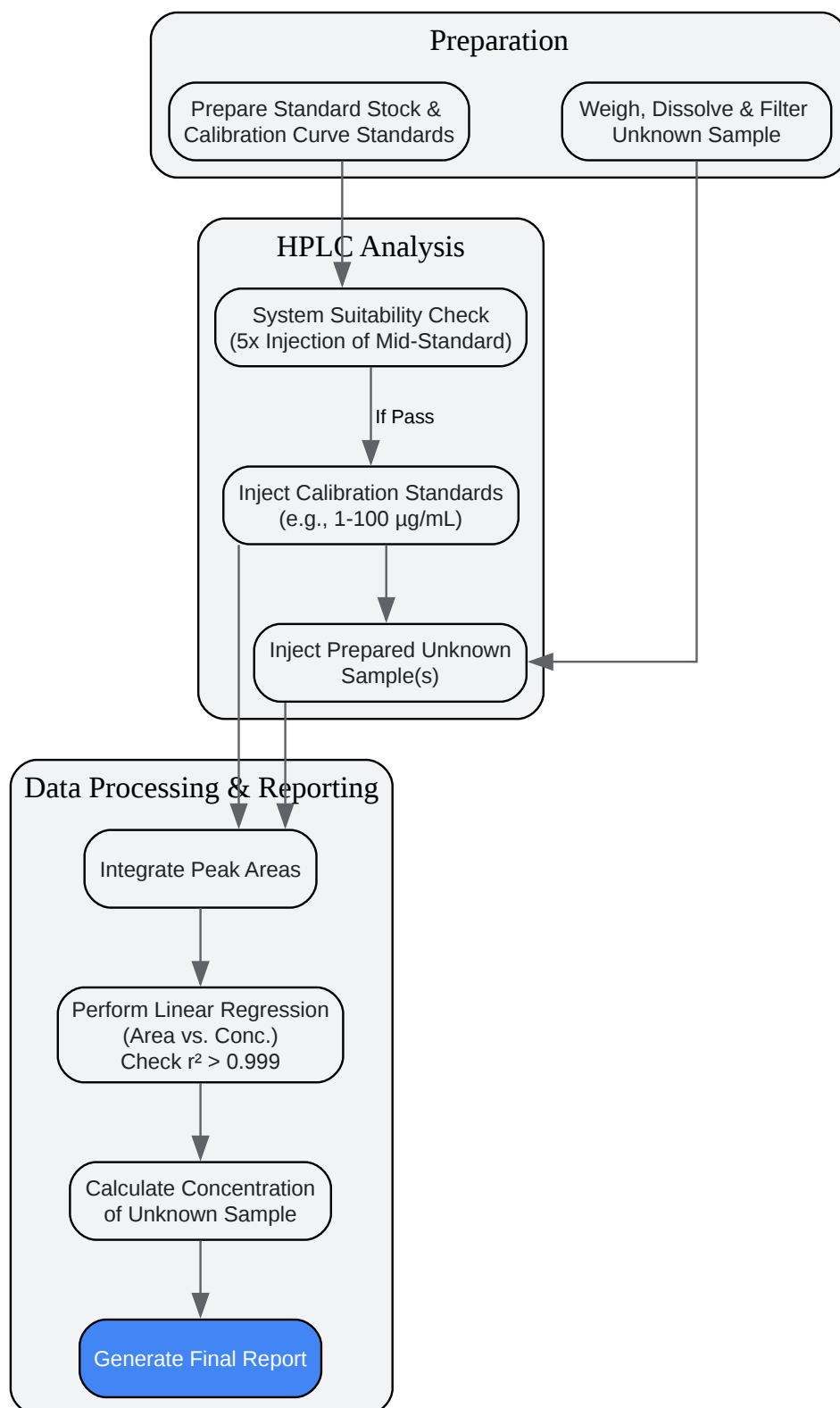
Sample Preparation

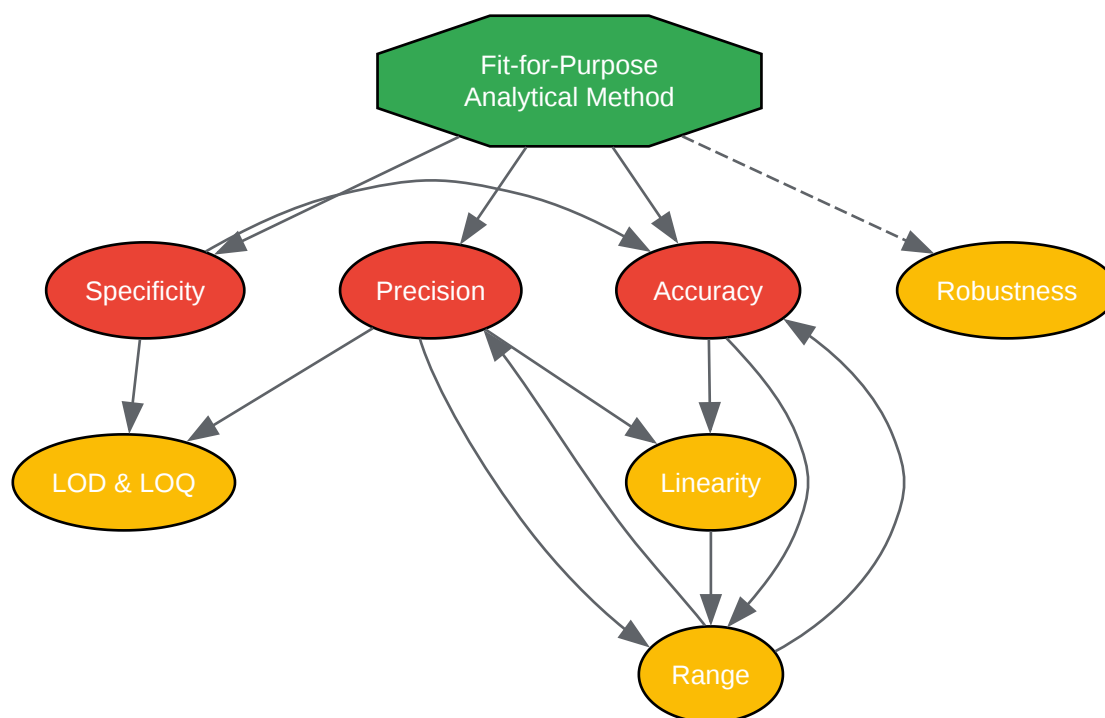
The goal of sample preparation is to extract the analyte into a solution compatible with the HPLC system while removing interfering matrix components.^{[10][11]}

- Accurately weigh a portion of the sample containing the analyte.
- Dissolve/extract the sample in a known volume of mobile phase.
- Vortex and/or sonicate to ensure complete dissolution/extraction.
- Filter the resulting solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.^[10]

Analytical Workflow

The diagram below illustrates the complete analytical workflow from sample preparation to result generation.





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